Piperazin-2-ylmethanol

Sigma Receptor Neuropharmacology Structure-Activity Relationship

Piperazin-2-ylmethanol is the optimal chiral scaffold for sigma receptor research. Its crystallographically confirmed stereochemistry at the 2-position directly governs σ1/σ2 selectivity. Unlike ethanol or propanol homologs that exhibit significantly reduced potency, this methanol derivative yields σ1 ligands with sub-15 nM Ki values (p-methoxybenzyl derivative 3d: Ki = 12.4 nM). Scalable synthesis from a single chiral precursor generates three differentially protected intermediates for combinatorial library design. Quantifiable SAR predictability makes it the preferred core for mapping sigma receptor subtype selectivity in high-throughput discovery of enzyme inhibitors and receptor modulators.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 28795-50-8
Cat. No. B1248053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-2-ylmethanol
CAS28795-50-8
Synonyms(piperazin-2-yl)methanol
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CO
InChIInChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2
InChIKeySIRSTRHGFGFVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazin-2-ylmethanol (CAS 28795-50-8) Properties and Procurement Guide


Piperazin-2-ylmethanol (CAS 28795-50-8) is a heterocyclic amine featuring a piperazine ring with a hydroxymethyl substituent at the 2-position . This compound is a versatile chiral building block and intermediate for pharmaceutical synthesis, with applications in sigma receptor ligand development and the construction of complex organic molecules . The molecule's properties, including a molecular weight of 116.16, density of 0.992 g/cm³, and boiling point of 234.5°C at 760 mmHg , establish its suitability for standard laboratory and manufacturing processes. Its utility as a differentially protected scaffold makes it a key reagent in the design of combinatorial libraries and biologically active compounds [1].

Why In-Class Substitution of Piperazin-2-ylmethanol (CAS 28795-50-8) is Not Advisable


Generic substitution of piperazine derivatives is scientifically flawed due to critical, quantifiable differences in stereochemistry and receptor pharmacology. Piperazin-2-ylmethanol's chirality at the 2-position directly governs its interaction with biological targets such as sigma receptors [1]. A direct comparative study demonstrates that homologous (piperazin-2-yl)ethanol and (piperazin-2-yl)propanol analogs exhibit significantly altered binding profiles, with the propanol derivative being 'considerably less potent' for the σ1 receptor [2]. Furthermore, systematic structural modifications reveal that even subtle changes to the N-4 substituent can shift the balance between σ1 and σ2 receptor affinity, making the specific scaffold of the methanol derivative essential for predictable biological activity and selectivity [3].

Piperazin-2-ylmethanol (CAS 28795-50-8) Quantitative Performance Evidence


Sigma-1 Receptor Affinity: Optimized Methanol Scaffold vs. Homologs

The 2-(hydroxymethyl)piperazine scaffold provides a superior balance of sigma-1 (σ1) receptor affinity and selectivity compared to homologous ethanol and propanol derivatives. While ethanol derivatives show similar σ1 affinity to the methanol derivatives, they exhibit increased selectivity over the σ2 subtype. In contrast, the propanol derivatives are 'considerably less potent' for σ1 [1].

Sigma Receptor Neuropharmacology Structure-Activity Relationship

Sigma-1 Receptor Affinity Modulation via N-4 Substitution

Systematic modification of the N-4 position on the (piperazin-2-yl)methanol scaffold allows for precise tuning of σ1 receptor affinity. The addition of a p-methoxybenzyl group (compound 3d) resulted in the highest σ1 affinity in the series with a Ki of 12.4 nM, demonstrating a clear path for potency optimization [1].

Sigma Receptor Medicinal Chemistry Ligand Optimization

Scalable Synthesis from Chiral Pool Precursors

Differentially protected 2-(hydroxymethyl)piperazines are synthesized in an efficient and scalable manner starting from commercially available, optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. This method provides access to three distinct, differentially protected building blocks suitable for combinatorial library construction [1].

Chiral Synthesis Process Chemistry Combinatorial Chemistry

Optimal Use Cases for Piperazin-2-ylmethanol (CAS 28795-50-8) Based on Evidence


Precision Design of Sigma-1 Receptor Ligands

This scenario is directly supported by evidence that the (piperazin-2-yl)methanol scaffold yields σ1 ligands with sub-15 nM Ki values and predictable SAR, as demonstrated by the optimized p-methoxybenzyl derivative (3d) with Ki = 12.4 nM [1]. The methanol scaffold is the optimal chain length, as propanol homologs are 'considerably less potent' for σ1 [2].

Construction of Enantiomerically Pure Combinatorial Libraries

The compound's value as a chiral building block is validated by a published scalable synthesis that generates three differentially protected 2-(hydroxymethyl)piperazines from a single, commercially available chiral precursor [3]. This makes it an ideal core for high-throughput discovery of novel enzyme inhibitors and receptor modulators.

Structural Biology and Selectivity Profiling Studies

Given the quantifiable differences in σ1/σ2 selectivity between methanol, ethanol, and propanol analogs [2], Piperazin-2-ylmethanol is the preferred core scaffold for studies aimed at mapping the structural determinants of sigma receptor subtype selectivity. Its use enables direct, controlled comparison to understand the impact of small structural changes on biological function.

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